3-Amino-6-(allyloxy)-5-bromopyridine
Description
3-Amino-6-(allyloxy)-5-bromopyridine is a pyridine derivative featuring a bromine atom at position 5, an amino group at position 3, and an allyloxy substituent at position 4. Its molecular formula is C₈H₁₀BrN₂O, with a calculated molecular weight of 229.09 g/mol.
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
5-bromo-6-prop-2-enoxypyridin-3-amine |
InChI |
InChI=1S/C8H9BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h2,4-5H,1,3,10H2 |
InChI Key |
LMBASXCNJRDEAP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=N1)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(allyloxy)-5-bromopyridine typically involves multiple steps. One common method starts with the bromination of 3-amino-6-hydroxypyridine, followed by the allylation of the hydroxyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and allyl bromide for the allylation step. The reactions are usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Amino-6-(allyloxy)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-amino-6-(allyloxy)-5-azidopyridine, while a Suzuki coupling reaction could produce a biaryl derivative .
Scientific Research Applications
3-Amino-6-(allyloxy)-5-bromopyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Amino-6-(allyloxy)-5-bromopyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The amino and allyloxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key pyridine derivatives for comparison include:
Key Observations :
- Thermal Stability: 3-Amino-5-bromopyridine has a well-defined melting point (76–77°C) due to its simpler structure , while bulkier derivatives like the allyloxy analog may exhibit lower crystallinity.
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